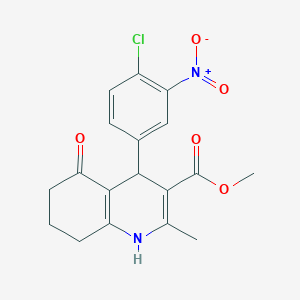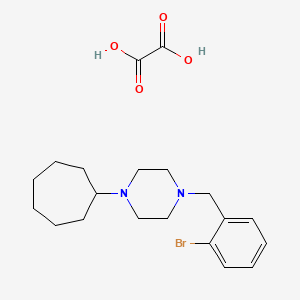![molecular formula C15H23NO4 B5056597 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various research studies due to its unique properties.
作用機序
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol involves its binding to specific sites on GPCRs. This binding can activate or inhibit the signaling pathways that are regulated by these receptors, leading to changes in cellular function. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a high affinity for certain types of GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects:
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of GPCRs, leading to changes in cellular signaling pathways. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research is its high selectivity for certain types of GPCRs. This makes it a valuable tool for studying the function of these receptors. However, one limitation of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.
将来の方向性
There are several potential future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research. One area of interest is in the development of new drugs that target GPCRs. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been used as a starting point for the development of new compounds that could have therapeutic potential. Another potential future direction is in the study of the role of GPCRs in various diseases, such as cancer and cardiovascular disease. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol could be used as a tool to study the function of these receptors in disease states. Overall, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has the potential to be a valuable tool for scientific research in the future.
合成法
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with formaldehyde and morpholine. The resulting compound is then further reacted with methyl iodide to produce the final product, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol. This synthesis method has been well established and is widely used in laboratories.
科学的研究の応用
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a wide range of potential applications in scientific research. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a crucial role in many physiological processes. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLYACSUMUILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)


![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)

